molecular formula C18H19FN2O3 B170786 Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate CAS No. 161610-13-5

Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B170786
CAS No.: 161610-13-5
M. Wt: 330.4 g/mol
InChI Key: MQTSRBZFPZJVIG-UHFFFAOYSA-N
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Description

Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate is a piperidine-based compound featuring a hydroxyl group at the 4-position and a 2-fluoropyridin-3-yl substituent. These compounds are typically synthesized via cross-electrophile coupling or fluorination reactions, as seen in related methodologies .

Properties

IUPAC Name

benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-16-15(7-4-10-20-16)18(23)8-11-21(12-9-18)17(22)24-13-14-5-2-1-3-6-14/h1-7,10,23H,8-9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTSRBZFPZJVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=C(N=CC=C2)F)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475873
Record name benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161610-13-5
Record name Phenylmethyl 4-(2-fluoro-3-pyridinyl)-4-hydroxy-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161610-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The hydroxypiperidine ring can be synthesized through a series of reactions including cyclization and hydroxylation steps. The final step involves the esterification of the hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the hydroxypiperidine ring can form additional hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares a common benzyl piperidine carboxylate backbone with several analogs. Key structural differences lie in the substituents at the 4-position of the piperidine ring:

Compound Substituent Molecular Formula Molecular Weight Key Properties
Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate 2-fluoropyridin-3-yl C₁₉H₁₈FN₂O₃* ~356.36 High polarity due to pyridine and fluorine
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate 4-fluorophenyl C₁₉H₂₀FNO₃ 329.37 Lipophilic (logP ~2.5)
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate pyridin-2-yl C₁₈H₂₀N₂O₃ 312.36 Moderate solubility in polar solvents
Benzyl 4-((6-methoxypyridin-3-yl)methyl)piperidine-1-carboxylate (6-methoxypyridin-3-yl)methyl C₂₀H₂₂N₂O₃ 338.41 Increased steric bulk

*Estimated based on analogs.

Key Observations :

  • Fluorine Position : The 2-fluoropyridin-3-yl group introduces steric and electronic effects distinct from 4-fluorophenyl analogs. Fluorine at the 2-position on pyridine may enhance metabolic stability and binding affinity in drug discovery .
  • Hydroxyl Group: The 4-hydroxyl group contributes to hydrogen bonding, improving aqueous solubility compared to non-hydroxylated analogs like benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate .

Yield Comparison :

  • Benzyl 4-((6-methoxypyridin-3-yl)methyl)piperidine-1-carboxylate: 75% yield .
  • Benzyl 4-(2-chlorophenyl)-4-fluoropiperidine-1-carboxylate: Requires multi-step fluorination, likely lower yields .

Biological Activity

Benzyl 4-(2-fluoropyridin-3-yl)-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C15H18FNO3
  • Molecular Weight : 281.31 g/mol
  • CAS Number : 240400-84-4

The biological activity of this compound is primarily associated with its interaction with neurotransmitter transporters. Research indicates that compounds with similar structural features can exhibit significant affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). The introduction of hydroxyl groups in piperidine derivatives has been shown to enhance their potency and ability to cross the blood-brain barrier, potentially increasing their therapeutic efficacy in treating neurological disorders.

Neurotransmitter Transport Inhibition

Studies have demonstrated that derivatives of piperidine compounds can inhibit the uptake of neurotransmitters such as dopamine and norepinephrine. For instance, a related compound exhibited low nanomolar potency against DAT and NET, with Ki values around 6.23 nM and 7.56 nM respectively . This suggests that this compound may also exhibit similar properties, making it a candidate for further investigation in the treatment of conditions like depression and ADHD.

Case Studies

  • Dopamine Transporter Affinity :
    • In a study evaluating various piperidine derivatives, it was found that modifications to the hydroxyl group significantly affected DAT affinity. The compound's structure allows for potential hydrogen bonding interactions that may enhance binding affinity .
  • Behavioral Studies :
    • Behavioral assays indicated that compounds similar to this compound increased locomotor activity in rodent models, suggesting stimulant-like effects which are indicative of increased dopaminergic activity .

Synthesis

The synthesis of this compound can be achieved through several methods involving the coupling of benzyl derivatives with fluorinated pyridines followed by hydroxypiperidine formation. This multi-step synthetic route allows for the introduction of various functional groups that can modulate biological activity.

Data Summary Table

PropertyValue
Molecular FormulaC15H18FNO3
Molecular Weight281.31 g/mol
CAS Number240400-84-4
Primary ActivityDAT and NET inhibition
Ki (DAT)~6.23 nM
Ki (NET)~7.56 nM
Behavioral ImpactIncreased locomotor activity

Q & A

Q. Advanced

  • Density Functional Theory (DFT): Calculate energy minima for hydroxyl group conformers (axial vs. equatorial) to predict reactivity .
  • Molecular Dynamics (MD): Simulate solvation effects on hydrogen-bonding interactions .
  • Crystal Structure Prediction (CSP): Use SHELX software to model potential polymorphs if crystallographic data is lacking .

How can researchers resolve discrepancies in NMR data during structural validation?

Q. Advanced

  • Solvent Effects: Compare spectra in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify shifting peaks .
  • Dynamic Processes: Assess for rotameric equilibria or ring-flipping in the piperidine moiety via variable-temperature NMR .
  • Spectral Simulation: Use software like MestReNova to simulate and assign complex splitting patterns .

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